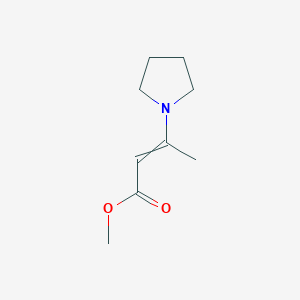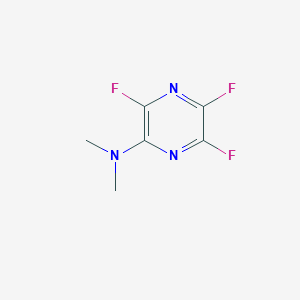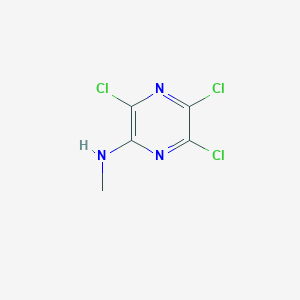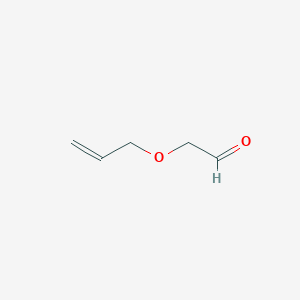
allyloxy-acetaldehyde
Descripción general
Descripción
Allyloxy-acetaldehyde: is an organic compound with the molecular formula C5H8O2 2-(allyloxy)acetaldehyde . This compound is characterized by the presence of an allyloxy group attached to an acetaldehyde moiety. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ozonolysis of Alkenes: One common method for preparing aldehydes, including allyloxy-acetaldehyde, is the ozonolysis of alkenes.
Oxidation of Primary Alcohols: Another method involves the oxidation of primary alcohols to aldehydes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis or oxidation processes, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, TEMPO
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted aldehydes or ethers
Aplicaciones Científicas De Investigación
Chemistry: Allyloxy-acetaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the formation of complex molecules through radical-mediated functionalization of alkenes .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It serves as a model compound to investigate the activity of aldehyde dehydrogenases and other related enzymes .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity makes it a useful building block for the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of allyloxy-acetaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, aldehyde dehydrogenases catalyze the oxidation of this compound to carboxylic acids. This reaction involves the transfer of electrons from the aldehyde group to the enzyme’s active site, resulting in the formation of the corresponding acid .
Comparación Con Compuestos Similares
- Formaldehyde (CH2O)
- Acetaldehyde (CH3CHO)
- Benzaldehyde (C6H5CHO)
- Cinnamaldehyde (C9H8O)
Uniqueness: Allyloxy-acetaldehyde is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other aldehydes. This functional group allows for unique substitution and addition reactions that are not possible with simpler aldehydes like formaldehyde or acetaldehyde .
Propiedades
IUPAC Name |
2-prop-2-enoxyacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDSTTJQDAOSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


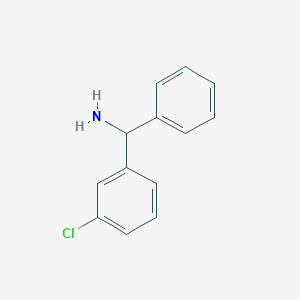
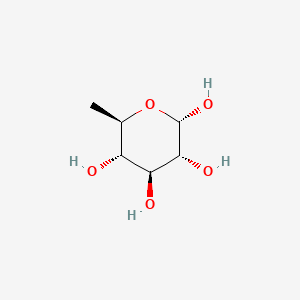
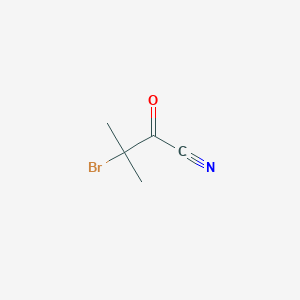

![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B3271614.png)
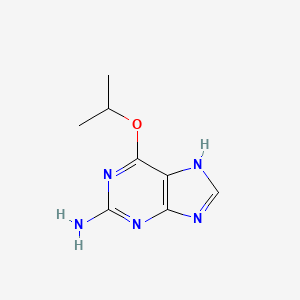
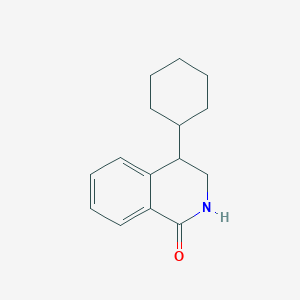
![N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide](/img/structure/B3271625.png)
![1-Pyrazolo[1,5-b]pyridazin-3-ylethanone](/img/structure/B3271638.png)

